oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate
Description
Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a pyrrolidine ring, and a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-16(21-14-7-10-20-12-14)17-11-13-5-1-2-6-15(13)18-8-3-4-9-18/h13-15H,1-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBMJMNEGWWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)OC2CCOC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate typically involves multiple steps, starting with the preparation of the individual components, such as the oxolane and pyrrolidine derivatives. One common method involves the formation of the carbamate linkage through the reaction of an isocyanate with an alcohol or amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxolan-3-yl N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]carbamate include other carbamate derivatives and compounds containing oxolane or pyrrolidine rings. Examples include:
- Pyrrolidin-2-one derivatives
- Oxolane-2-carboxylates
- N-alkyl carbamates
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
